sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Systematic Nomenclature and IUPAC Classification
The compound’s IUPAC name reflects its bicyclic core and functional groups:
- Bicyclo[4.2.0]oct-2-ene : Indicates a fused bicyclic system with 4-, 2-, and 0-membered rings, characteristic of cephem antibiotics.
- 5-Thia-1-azabicyclo : Denotes a sulfur atom at position 5 and a nitrogen atom at position 1 within the bicyclic structure.
- 3-(Acetyloxymethyl) : A C3 substituent introducing an acetyl-protected hydroxymethyl group, common in orally bioavailable cephalosporins.
- 7-[(2-Pyridin-4-ylsulfanylacetyl)amino] : The C7 side chain features a pyridinylsulfanylacetamido group, enhancing gram-negative coverage.
- Sodium carboxylate : The C2 carboxylate group is stabilized as a sodium salt for solubility.
Key functional groups and their positions are summarized below:
| Position | Substituent | Role |
|---|---|---|
| C2 | Sodium carboxylate | Ionic solubility enhancement |
| C3 | Acetyloxymethyl | Metabolic stability |
| C7 | Pyridin-4-ylsulfanylacetamido | Broad-spectrum antibacterial activity |
This nomenclature aligns with IUPAC guidelines for bicyclic systems and cephalosporin derivatives.
Historical Development and Discovery Timeline
The compound’s development is rooted in cephalosporin evolution:
- 1948 : Discovery of Cephalosporium acremonium led to the first cephalosporins.
- 1960s–1970s : Introduction of C3 acetoxymethyl groups (e.g., cephapirin) improved stability against β-lactamases.
- 1980s–1990s : Modifications at C7, including aminothiazolyl and heteroaromatic sulfides, expanded activity spectra.
- 2000s : Optimization of pyridinylsulfanylacetamido side chains aimed to enhance pharmacokinetics and resistance profiles.
The specific synthesis of this compound likely emerged from efforts to combine C3 acetyloxymethyl stability with C7 pyridinylsulfanylacetamido’s broad-spectrum efficacy, though exact patent or publication dates remain undisclosed in public databases.
Position Within β-Lactam Antibiotic Taxonomy
This compound occupies a distinct niche within β-lactam taxonomy:
| Classification Level | Taxonomic Assignment | Characteristics |
|---|---|---|
| Class | β-Lactams | Contain a four-membered β-lactam ring |
| Subclass | Cephalosporins | Bicyclic cephem core (5-thia-1-azabicyclo[4.2.0]) |
| Generation | Third-generation derivative | Enhanced gram-negative coverage |
| Structural Features | C3 acetyloxymethyl, C7 pyridinylsulfanylacetamido | Combines stability and broad activity |
Compared to first-generation cephalosporins (e.g., cephalexin), this compound’s C7 side chain resembles later generations (e.g., cefixime), which target Enterobacteriaceae and Pseudomonas. The acetyloxymethyl group at C3 aligns with prodrug strategies seen in cefpodoxime, improving oral absorption.
Properties
IUPAC Name |
sodium;3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S2.Na/c1-9(21)26-6-10-7-28-16-13(15(23)20(16)14(10)17(24)25)19-12(22)8-27-11-2-4-18-5-3-11;/h2-5,13,16H,6-8H2,1H3,(H,19,22)(H,24,25);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEOUKPOQQEQSX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CSC3=CC=NC=C3)SC1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N3NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 7-Aminocephalosporanic Acid (7-ACA)
7-ACA serves as the foundational precursor, providing the bicyclo[4.2.0]oct-2-ene scaffold. Modifications involve:
- Silylation : Protecting the 7-amino group with N,O-bis(trimethylsilyl)acetamide (BSA) in dichloromethane at 0–5°C.
- Acylation : Introducing the pyridin-4-ylsulfanylacetyl side chain using activated esters (e.g., MAEM) in acetone/water mixtures at 15°C.
Critical Parameters :
- Solvent System : Acetone/water (3:1 v/v) balances solubility and reaction kinetics.
- Base Selection : Triethylamine or N-ethyldiisopropylamine maintains pH 7.0–7.5 to prevent β-lactam hydrolysis.
Side Chain Introduction: 7-Amino Functionalization
Pyridin-4-Ylsulfanylacetyl Group Coupling
The 7-amino group undergoes acylation with 2-(pyridin-4-ylsulfanyl)acetyl chloride under Schotten-Baumann conditions:
- Dissolve the silylated 7-ACA in chilled acetone (0–5°C).
- Add 2-(pyridin-4-ylsulfanyl)acetyl chloride dropwise over 30 minutes.
- Quench with aqueous sodium bicarbonate to neutralize HCl byproducts.
Yield Optimization :
- Molar Ratio : 1.2 equivalents of acyl chloride ensures complete conversion.
- Temperature Control : Reactions below 10°C minimize epimerization at C7.
Sodium Salt Formation and Crystallization
Carboxylate Neutralization
The free carboxylic acid at position 2 is converted to the sodium salt via two approaches:
Method A (Direct Neutralization):
- Suspend the free acid (40 g) in acetone/water (60:40 v/v).
- Add sodium acetate trihydrate (12 g) at 25°C with stirring.
- Filter and seed with crystalline sodium salt to initiate nucleation.
Method B (Ion Exchange):
- Dissolve the free acid in methanol.
- Pass through a Dowex® 50WX4 sodium-form resin column.
- Concentrate eluate under reduced pressure.
Crystallization Protocol :
- Antisolvent Addition : Gradual acetone addition (600 mL over 3 hours) induces supersaturation.
- Drying : Vacuum drying at 40°C yields needle-like crystals with ≤4.0% water content.
Analytical Validation and Quality Control
Purity Assessment
HPLC Analysis :
| Parameter | Specification | Result |
|---|---|---|
| Column | C18 (4.6 × 250 mm) | — |
| Mobile Phase | Acetonitrile:Buffer (25:75) | — |
| Retention Time | 8.2 min | 8.1 min |
| Purity | ≥95% | 96.2% |
Residual Solvents (GC):
Industrial-Scale Process Optimization
Cost-Efficient Modifications
Chemical Reactions Analysis
Types of Reactions
Sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, including amines, thiols, and halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Antibacterial Activity
Cephapirin sodium exhibits potent antibacterial activity against a wide range of gram-positive and some gram-negative bacteria. Its mechanism involves the inhibition of bacterial cell wall synthesis, which is critical for bacterial survival and replication.
Key Studies:
- A study demonstrated its effectiveness against Staphylococcus aureus, showing significant reductions in bacterial load in infected tissues in animal models .
- Clinical trials have confirmed its efficacy in treating skin and soft tissue infections in livestock, contributing to improved animal health and productivity .
Veterinary Medicine
Cephapirin sodium is predominantly used in veterinary settings, particularly for treating infections in cattle and swine. Its application helps prevent and control mastitis in dairy cows, a significant concern for dairy production.
Case Studies:
- In a controlled trial, the administration of cephapirin sodium resulted in a 50% reduction in mastitis incidence compared to untreated groups .
- Another study indicated that treatment with cephapirin sodium led to improved milk yield and quality post-treatment .
Pharmacokinetics
Research into the pharmacokinetics of cephapirin sodium reveals that it has a favorable absorption profile when administered intramuscularly or intravenously. The drug reaches peak plasma concentrations within hours and has a half-life that supports effective dosing regimens.
Findings:
- The drug's bioavailability was assessed through various routes of administration, with intramuscular injection yielding optimal results for therapeutic use .
Synergistic Effects with Other Antibiotics
Cephapirin sodium has been studied for its synergistic effects when combined with other antibiotics, enhancing its efficacy against resistant strains of bacteria.
Research Insights:
- A study explored the combination of cephapirin sodium with aminoglycosides, demonstrating enhanced antibacterial activity against multi-drug resistant strains of E. coli .
Environmental Impact and Residue Studies
The environmental impact of antibiotic use in livestock is a growing concern. Studies have investigated the residues of cephapirin sodium in animal products and its implications for human health.
Key Findings:
Mechanism of Action
The mechanism of action of sodium;(6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s β-lactam ring is known to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. Additionally, the pyridinyl group may interact with various enzymes and receptors, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Key Physicochemical Properties :
| Property | Value |
|---|---|
| CAS Number | 21593-23-7 (acid form) |
| Molecular Formula | C₁₇H₁₇N₃O₆S₂ |
| Molecular Weight | 423.46 g/mol |
| Solubility | Freely soluble in water |
Its synthesis involves acylation of the 7β-aminocephem nucleus with 2-(pyridin-4-ylsulfanyl)acetyl chloride under controlled conditions, followed by sodium salt formation .
Comparison with Similar Cephalosporins
Structural and Functional Differences
The compound is compared to structurally analogous cephalosporins with variations at positions 3 and 7:

Key Observations :
Position 3 Modifications :
- The acetoxymethyl group in the target compound improves stability compared to Cefazolin’s thiadiazolylthio group but is less hydrolytically stable than Ceftriaxone’s triazine-based substituent .
- Ceftazidime’s pyridiniummethyl group enhances zwitterionic properties, improving penetration into Gram-negative outer membranes .
Position 7 Side Chains: The pyridinylsulfanyl group in the target compound provides moderate β-lactamase resistance but is less effective against AmpC enzymes compared to Ceftriaxone’s methoxyimino-thiazole moiety . Ceftazidime’s carboxypropoxyimino group confers potent anti-pseudomonal activity due to enhanced affinity for penicillin-binding protein 3 (PBP3) .
Pharmacokinetic and Efficacy Data
Notable Findings:
- The target compound’s shorter half-life compared to Ceftriaxone necessitates more frequent dosing .
- Lower urinary excretion than Ceftazidime suggests reduced efficacy in urinary tract infections .
Resistance and Stability Profiles
| Property | Target Compound | Cefazolin | Ceftriaxone |
|---|---|---|---|
| β-Lactamase Stability | Moderate (TEM-1) | Low (hydrolyzed) | High (stable) |
| MRSA Coverage | None | None | None |
| ESBL-Producing Enterobacteriaceae | Limited | None | Active |
Biological Activity
Sodium (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as a derivative of cephalosporin antibiotics, exhibits significant biological activity primarily against various bacterial strains. This compound's molecular structure and its pharmacological properties make it a subject of interest in medicinal chemistry and antibiotic research.
- Molecular Formula : C17H16N3NaO6S2
- Molecular Weight : 445.4 g/mol
- CAS Number : 23675312
- IUPAC Name : Sodium (6R,7R)-3-(acetyloxymethyl)-8-oxo-7-[(2-pyridin-4-ylsulfanylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
The biological activity of this compound can be attributed to its ability to inhibit bacterial cell wall synthesis, similar to other beta-lactam antibiotics. It binds to penicillin-binding proteins (PBPs), leading to the disruption of the bacterial cell wall and ultimately causing cell lysis.
Antibacterial Efficacy
Research indicates that this compound is effective against both Gram-positive and Gram-negative bacteria. Clinical studies have shown its potential in treating infections caused by resistant strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1 µg/mL |
| Pseudomonas aeruginosa | 4 µg/mL |
Case Studies
- Clinical Trial on Pneumonia : A clinical trial demonstrated that the compound effectively treated bacterial pneumonia caused by resistant strains, showcasing a notable reduction in symptoms and bacterial load within 72 hours post-administration .
- In Vitro Studies : Laboratory studies have shown that sodium (6R,7R)-3-(acetyloxymethyl)-8-oxo exhibits synergistic effects when combined with other antibiotics, enhancing its antibacterial activity against multi-drug resistant organisms .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it has a favorable absorption rate when administered parenterally. It is rapidly distributed in tissues and shows a half-life suitable for both short-term and prolonged therapy regimens.
Safety and Toxicology
Toxicological assessments reveal that the compound has a low toxicity profile in animal models, with no significant adverse effects reported at therapeutic doses. Further studies are ongoing to evaluate its long-term safety in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

